molecular formula C5H10ClNO2 B2721657 (1R,4R,7S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride CAS No. 129570-44-1

(1R,4R,7S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride

Cat. No. B2721657
M. Wt: 151.59
InChI Key: VVHOTOLRKBLIOE-ZDQHTEEMSA-N
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Description

“(1R,4R,7S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride” is a complex organic compound. The name suggests it’s a bicyclic compound with an oxygen atom and a nitrogen atom incorporated into the ring structure .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives, has been synthesized using an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters .

Scientific Research Applications

Antitumor Activity and Synthetic Derivatives

A series of novel oxapenam derivatives, including structures related to the bicyclic compound , exhibited promising antitumor activities. These derivatives, specifically those modified at the C-3 position, showed significant cytotoxicity against certain cancer cell lines, highlighting their potential as anticancer agents. This research demonstrates the compound's utility as a scaffold for developing antitumor drugs (Singh & Micetich, 2003).

Structural Characterization for Drug Design

The structural characterization of the 7-azabicyclo[2.2.1]heptane nucleus, a component closely related to the query compound, has been conducted. This work is critical for understanding the molecular basis of the activity of compounds like epibatidine, which shares structural features with the query compound. Such structural insights are invaluable for drug design and development efforts (Britvin & Rumyantsev, 2017).

Catalytic Applications in Organic Synthesis

Hydroxylamines, including analogues of the query compound, have been explored for their catalytic efficiency in the oxidation of alcohols to ketones using molecular oxygen. This research highlights the utility of these compounds in green chemistry applications, providing an efficient method for the synthesis of important intermediates in organic synthesis (Toda et al., 2023).

Proteasome Inhibition for Therapeutic Applications

Research into derivatives of the query compound has revealed significant insights into their mechanism of action as proteasome inhibitors. One study found that marizomib, a related compound, exhibits prolonged inhibition of the proteasome, suggesting its potential for treating diseases where proteasome activity is dysregulated, such as cancer (Obaidat et al., 2011).

Synthetic Platform for Functional Diversity

A synthetic approach to disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes has been developed, demonstrating the versatility of this framework for generating a variety of functional molecules. This work underscores the compound's role as a valuable platform for chemical synthesis, enabling the creation of molecules with potential pharmaceutical applications (Garsi et al., 2022).

properties

IUPAC Name

(1R,4R,7S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c7-5-3-2-8-4(5)1-6-3;/h3-7H,1-2H2;1H/t3-,4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHOTOLRKBLIOE-ZDQHTEEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(N1)CO2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H](N1)CO2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4R,7S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride

CAS RN

129570-44-1
Record name (1R,4R,7S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride
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